3-methylbenzenecarboximidamide Hydrochloride
Overview
Description
3-Methylbenzenecarboximidamide Hydrochloride: is an organic compound with the molecular formula C8H11ClN2This compound is typically found as an off-white solid and is used in various chemical and biological research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzenecarboximidamide Hydrochloride involves a multi-step reaction process:
Step 1: The reaction of 3-Methylbenzonitrile with hydrogen chloride gas in diethyl ether at 3-4°C.
Step 2: The resulting intermediate is then treated with ammonia gas in ethanol at 0°C for 96 hours.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzenecarboximidamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed:
Oxidation: 3-Methylbenzoic acid.
Reduction: 3-Methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methylbenzenecarboximidamide Hydrochloride is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 3-Methylbenzenecarboximidamide Hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes and proteins, inhibiting their activity.
Pathways Involved: It interferes with metabolic pathways by binding to active sites of enzymes, thereby preventing substrate binding and subsequent reactions.
Comparison with Similar Compounds
- Benzamidine Hydrochloride
- 4-Methylbenzenecarboximidamide Hydrochloride
- 2-Methylbenzenecarboximidamide Hydrochloride
Comparison:
- Uniqueness: 3-Methylbenzenecarboximidamide Hydrochloride is unique due to its specific methyl group position, which influences its reactivity and binding affinity.
- Reactivity: Compared to Benzamidine Hydrochloride, the methyl group in the 3-position increases steric hindrance, affecting its interaction with enzymes and proteins.
- Applications: While similar compounds are used in enzyme inhibition studies, this compound is preferred for its specific binding properties .
Biological Activity
3-Methylbenzenecarboximidamide hydrochloride, also known by its chemical formula CHClN, is a compound that has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a methyl group attached to the benzene ring, influencing its lipophilicity and biological interactions. The compound exists primarily in its hydrochloride form, which enhances its solubility in aqueous solutions, making it suitable for various biological assays.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The imidamide functional group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially modulating their activity. This interaction may lead to:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor or modulator, which could have implications in various metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains, although specific mechanisms remain to be fully elucidated.
Antimicrobial Activity
Research has indicated that this compound may possess antimicrobial properties. A comparative study with similar compounds showed that derivatives containing imidamide groups often demonstrate efficacy against various bacteria and fungi. The following table summarizes findings related to the antimicrobial activity of related compounds:
Compound Name | Antimicrobial Activity | Notes |
---|---|---|
3-Methylbenzenecarboximidamide HCl | Moderate | Specific strains tested are yet to be detailed |
4-Phenoxybenzene-1-carboximidamide HCl | High | Effective against multiple bacterial strains |
2-(4-Methoxyphenyl)benzenecarboximidamide | Low | Limited efficacy observed |
Anticancer Potential
The anticancer activity of this compound is also under investigation. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further studies are needed to clarify the specific pathways involved.
Case Studies and Research Findings
- Case Study on Enzyme Modulation : A study explored the effects of this compound on specific enzyme systems involved in metabolic disorders. Results indicated a significant reduction in enzyme activity at higher concentrations, suggesting potential therapeutic applications in metabolic regulation.
- Antimicrobial Efficacy Assessment : In vitro tests were conducted against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited varying degrees of inhibition, highlighting its potential as a lead compound for developing new antimicrobial agents.
Safety and Toxicity
Toxicological assessments have indicated that this compound demonstrates low toxicity levels in mammalian models at therapeutic doses. However, comprehensive safety evaluations are essential before clinical applications can be considered.
Properties
IUPAC Name |
3-methylbenzenecarboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c1-6-3-2-4-7(5-6)8(9)10;/h2-5H,1H3,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAXZIMXYPAZAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384179 | |
Record name | 3-methylbenzenecarboximidamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20680-59-5 | |
Record name | 3-methylbenzenecarboximidamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbenzene-1-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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